4-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide
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Description
4-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H15FN2O3S and its molecular weight is 346.38. The purity is usually 95%.
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Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural mimicry of biological substrates.
Medicine: Explored as a potential drug candidate for treating various diseases.
Industry: Utilized in the development of novel materials due to its unique physicochemical properties.
Mechanism of Action: The compound likely exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds, while the fluorobenzene moiety enhances binding affinity through hydrophobic interactions. The pyrroloquinoline structure may allow for specific binding to biological targets, modulating their activity.
Comparison with Similar Compounds: Similar compounds include those with modifications in the fluoroaromatic ring or the pyrroloquinoline moiety. the unique combination of these structural features in this compound gives it distinctive properties. Similar compounds might include:
N-phenyl-4-fluorobenzenesulfonamide.
Pyrroloquinoline derivatives without fluorine substitution.
Each of these analogs might differ in their reactivity and biological activity, making our target compound particularly interesting for further research.
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Properties
IUPAC Name |
4-fluoro-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S/c18-13-2-4-15(5-3-13)24(22,23)19-14-9-11-1-6-16(21)20-8-7-12(10-14)17(11)20/h2-5,9-10,19H,1,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPSZAUHPZDHTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)NS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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